2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
Description
Properties
Molecular Formula |
C26H20ClF4N3O2S |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H20ClF4N3O2S/c27-18-6-4-16(5-7-18)12-13-33-22(15-23(35)32-20-10-8-19(28)9-11-20)24(36)34(25(33)37)21-3-1-2-17(14-21)26(29,30)31/h1-11,14,22H,12-13,15H2,(H,32,35) |
InChI Key |
PRPUNPWCTXUGFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Synthesis
Reaction of 3-(trifluoromethyl)aniline with carbon disulfide and hydrazine hydrate yields 1-[3-(trifluoromethyl)phenyl]thiosemicarbazide (Fig. 1A). This intermediate is critical for subsequent cyclization.
Table 1: Reaction Conditions for Thiosemicarbazide Synthesis
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CS₂, NH₂NH₂·H₂O | Ethanol | Reflux | 6–8 | 75–82 |
| 3-(Trifluoromethyl)aniline | — | — | — | — |
Cyclization with Ethyl Chloroacetate
The thiosemicarbazide reacts with ethyl chloroacetate in tetrahydrofuran (THF) under basic conditions (e.g., NaOAc) to form the 2-thioxoimidazolidin-4-one core.
Equation 1 :
Key Parameters :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 65 |
| Cs₂CO₃ | DMSO | 100 | 6 | 72 |
Side Reactions :
-
Over-alkylation at the 1-position (mitigated by stoichiometric control).
-
Hydrolysis of the thioxo group (prevented by anhydrous conditions).
Acetamide Side-Chain Coupling
The N-(4-fluorophenyl)acetamide moiety is introduced via amide bond formation.
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid (derived from ethyl acetate hydrolysis) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) facilitates coupling with 4-fluoroaniline.
Equation 2 :
Optimized Conditions :
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C → room temperature
-
Yield : 58–63%
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 63 | 95 |
| DCC/DMAP | THF | 55 | 90 |
Final Purification and Characterization
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol/water.
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.92 (t, J = 6.8 Hz, 2H, CH₂CH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂Ar).
Alternative Synthetic Routes
One-Pot Cyclization-Alkylation
A patent-derived method combines cyclization and alkylation in a single step using microwave irradiation:
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of the ethyl ester intermediate improves enantiomeric excess (ee > 98%) for chiral variants.
Table 4: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 65 | 92 | 24 |
| Microwave-assisted | 70 | 95 | 0.5 |
| Enzymatic | 60 | 99 | 48 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidinone-Based Acetamides
Compounds with imidazolidinone cores and acetamide substituents are critical for comparison. Key examples include:
Table 1: Structural and Spectral Comparison of Imidazolidinone Derivatives
Key Observations :
Thiazolidinone and Triazole Derivatives
Compounds with related heterocycles but differing cores provide insights into substituent-driven properties:
Table 2: Thiazolidinone and Triazole Derivatives
Key Observations :
- Electronic Effects : The trifluoromethyl group in the target compound is more electron-withdrawing than the sulfonyl group in , which may alter receptor-binding interactions.
- Steric Hindrance: The 2-(4-chlorophenyl)ethyl chain in the target compound introduces greater steric bulk compared to simpler alkyl substituents in thiazolidinones.
Acetamide Derivatives with Fluorophenyl Groups
Simpler acetamides highlight the role of the 4-fluorophenyl moiety:
Table 3: Acetamide Derivatives
Biological Activity
The compound 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data tables.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, compounds similar to the one have demonstrated significant activity against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MICs) for related compounds were reported at approximately 25.9 µM and 12.9 µM for these bacteria, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (µM) | Target Organism |
|---|---|---|
| Compound 10 | 25.9 | S. aureus |
| Compound 10 | 12.9 | MRSA |
| Compound 6 | Not Active | E. faecalis ATCC 29212 |
Anti-inflammatory Potential
Research has shown that certain derivatives of imidazolidinone exhibit anti-inflammatory properties by modulating the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The presence of specific substituents on the phenyl ring significantly influences their pro- or anti-inflammatory potential .
Table 2: Anti-inflammatory Activity
| Compound ID | IC50 (µM) | Effect on NF-κB Activity (%) |
|---|---|---|
| Compound 11 | 6.5 | Decreased by 9% |
| Compound 10 | >20 | Increased by 10% |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of novel N-arylcinnamanilides revealed that compounds with a trifluoromethyl moiety exhibited pronounced antistaphylococcal activity. The study concluded that these compounds could serve as templates for developing new antibiotics targeting resistant strains .
- Case Study on Anti-inflammatory Mechanism : Another investigation assessed the impact of various derivatives on NF-κB modulation. It was found that the positioning of substituents on the aromatic rings played a crucial role in determining the anti-inflammatory efficacy, suggesting a structure-activity relationship that could guide future drug design efforts .
Research Findings
The biological activity of 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is promising, particularly in its potential applications in antimicrobial and anti-inflammatory therapies. The trifluoromethyl group appears to be a significant contributor to its biological effects, enhancing its interaction with biological targets.
Q & A
(Basic) What are the common synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves multi-step reactions:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with a halogenated acetamide derivative (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) in the presence of a base like potassium carbonate .
- Cyclization : Forming the imidazolidinone core under controlled pH and temperature, often using polar aprotic solvents (e.g., DMF) .
- Functionalization : Introducing substituents like the 4-chlorophenethyl group via nucleophilic substitution or coupling reactions .
Critical conditions include maintaining anhydrous environments for moisture-sensitive steps, optimizing reaction time to prevent byproducts, and using recrystallization (e.g., ethanol/water) for purification .
(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of aromatic protons, trifluoromethyl groups, and acetamide linkages .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns from chlorine/fluorine atoms .
- HPLC : Ensures purity (>95%) and monitors stability under varying pH/temperature .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .
(Advanced) How can researchers optimize yield and purity during synthesis, particularly for unstable intermediates like thioamides?
Answer:
- Temperature Control : Lowering reaction temperatures during thioamide formation reduces decomposition .
- Protecting Groups : Temporarily shielding reactive sites (e.g., using tert-butoxycarbonyl groups) improves intermediate stability .
- Catalyst Screening : Testing palladium or copper catalysts for coupling steps enhances efficiency .
- DoE (Design of Experiments) : Statistical optimization of variables (e.g., solvent ratios, base equivalents) maximizes yield .
(Basic) What preliminary biological screening assays are recommended to evaluate therapeutic potential?
Answer:
- Enzyme Inhibition Assays : Target-specific enzymes (e.g., cyclooxygenases) to assess IC50 values .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7) to test antiproliferative activity .
- Microbial Susceptibility Testing : Screen against Gram-positive/negative bacteria to identify antimicrobial potential .
(Advanced) What computational strategies predict target interactions and pharmacokinetics?
Answer:
- Molecular Docking : Simulate binding to COX-2 or kinase domains using AutoDock Vina .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .
- MD Simulations : Analyze stability in lipid bilayers to predict membrane permeability .
(Advanced) How should researchers address contradictory biological activity data (e.g., varying IC50 values)?
Answer:
- Replicate Experiments : Conduct triplicate assays under standardized conditions .
- Model Validation : Compare results across cell lines (e.g., primary vs. immortalized) to identify system-specific biases .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to isolate variables like solvent effects or protein batch variability .
(Basic) Which functional groups critically influence reactivity and bioactivity?
Answer:
- Thioxo Group : Enhances hydrogen bonding with biological targets .
- Trifluoromethyl Phenyl : Increases lipophilicity and metabolic stability .
- 4-Fluorophenyl Acetamide : Modulates electron-withdrawing effects, affecting binding affinity .
(Advanced) What strategies enhance imidazolidinone selectivity without compromising stability?
Answer:
- Bioisosteric Replacement : Substitute the thioxo group with carbonyl to reduce off-target interactions .
- Substituent Tuning : Introduce electron-donating groups (e.g., methoxy) to improve target binding .
- Prodrug Design : Mask polar groups (e.g., acetamide) to enhance bioavailability .
(Basic) Which solvent systems and purification techniques are optimal for isolation?
Answer:
- Reaction Solvents : Use DMF or THF for solubility of hydrophobic intermediates .
- Purification : Ethanol/water recrystallization removes impurities; silica gel chromatography separates diastereomers .
(Advanced) How can DoE principles improve synthetic efficiency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
